

An In-depth Technical Guide to 4-(Azidomethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(Azidomethyl)benzoic acid

Cat. No.: B164790

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This technical guide provides a comprehensive overview of **4-(azidomethyl)benzoic acid**, a bifunctional molecule widely utilized in bioconjugation and chemical biology. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in "click chemistry."

Core Properties and Data

4-(Azidomethyl)benzoic acid is a valuable reagent containing both a carboxylic acid and an azide functional group. This dual reactivity allows for its conjugation to a variety of molecules, followed by a highly specific and efficient azide-alkyne cycloaddition reaction. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Weight	177.16 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1]
CAS Number	79584-03-5	[1]
Exact Mass	177.053826 g/mol	[2]
Appearance	White solid	[2]
Storage Temperature	Room Temperature	

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-(azidomethyl)benzoic acid** and its application in a typical bioconjugation workflow.

1. Synthesis of 4-(Azidomethyl)benzoic Acid

This protocol describes the synthesis of **4-(azidomethyl)benzoic acid** from 4-(chloromethyl)benzoic acid.

- Materials:
 - 4-(Chloromethyl)benzoic acid
 - Sodium azide (NaN_3)
 - Dimethyl sulfoxide (DMSO)
 - Sodium iodide (NaI)
 - Deionized water
 - Dilute hydrochloric acid
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO_4)
 - Hexane
- Procedure:
 - Dissolve 4-(chloromethyl)benzoic acid (e.g., 5 g, 29 mmol) in DMSO (40-50 mL) in a reaction flask.[\[2\]](#)
 - Add sodium azide (e.g., 5.7 g, 88 mmol) and a catalytic amount of sodium iodide to the solution.[\[2\]](#)

- Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) on silica gel with ethyl acetate as the eluent. The reaction is typically complete within 2 hours.[\[2\]](#)
- Upon completion, quench the reaction by adding deionized water.[\[2\]](#)
- Acidify the mixture with dilute hydrochloric acid.[\[2\]](#)
- Extract the product into diethyl ether.[\[2\]](#)
- Wash the combined ether extracts with water to remove residual DMSO, followed by a brine wash.[\[2\]](#)
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and evaporate the solvent to yield **4-(azidomethyl)benzoic acid** as a white solid.[\[2\]](#)
- Further purify the product by washing with hexane.[\[2\]](#)

2. Protein Labeling using **4-(Azidomethyl)benzoic Acid** via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating **4-(azidomethyl)benzoic acid** to a protein and subsequently labeling it with an alkyne-containing reporter molecule.

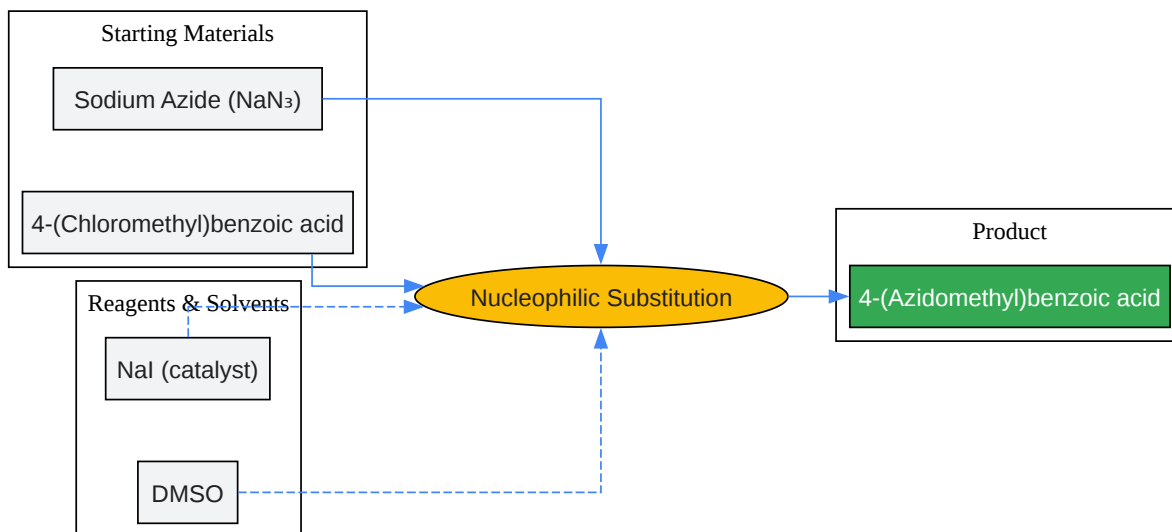
- Materials:
 - **4-(Azidomethyl)benzoic acid**
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
 - N-Hydroxysuccinimide (NHS)
 - Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
 - Alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin)
 - Copper(II) sulfate (CuSO_4)

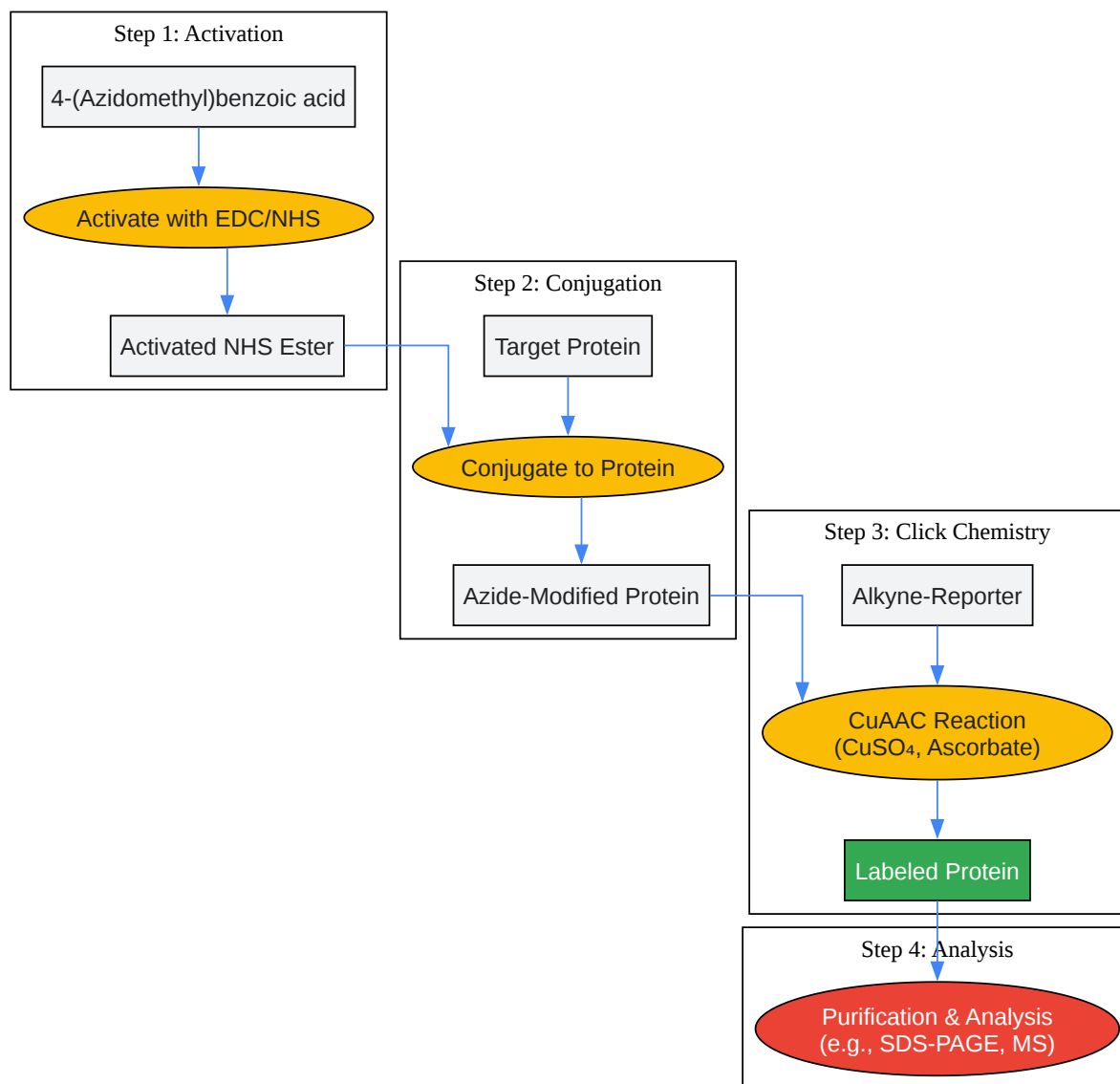
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Quenching solution (e.g., hydroxylamine)
- Size-exclusion chromatography (SEC) column
- Procedure:
 - Activation of **4-(Azidomethyl)benzoic acid**:
 - Dissolve **4-(azidomethyl)benzoic acid** in an appropriate organic solvent (e.g., DMF or DMSO).
 - Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. Incubate for 15-30 minutes at room temperature.
 - Conjugation to the Protein:
 - Add the activated **4-(azidomethyl)benzoic acid** solution to the protein solution. A molar excess of the activated linker is typically used.
 - React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
 - Quench the reaction by adding a quenching solution (e.g., hydroxylamine) to consume any unreacted NHS esters.
 - Purify the azide-modified protein using a size-exclusion chromatography column to remove excess linker and byproducts.
 - Click Chemistry Reaction:
 - To the purified azide-modified protein, add the alkyne-functionalized reporter molecule.
 - Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA).
 - Add the copper catalyst solution to the protein-alkyne mixture.

- Initiate the click reaction by adding a fresh solution of sodium ascorbate.
- Incubate for 1 hour at room temperature.
- Purify the labeled protein using size-exclusion chromatography to remove the catalyst and excess reporter molecule.

Visualizations

The following diagrams illustrate the synthesis of **4-(azidomethyl)benzoic acid** and a typical experimental workflow for its use in protein labeling.





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